molecular formula C18H16N6O2S B2500563 N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1903520-58-0

N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No. B2500563
CAS RN: 1903520-58-0
M. Wt: 380.43
InChI Key: RDRJXIYNHUWOIA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a thieno[2,3-d]pyrimidin-3(4H)-yl group, a 1,2,3-triazole group, and a phenyl group . These groups are common in many pharmaceuticals and bioactive compounds, suggesting that this compound might have interesting biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several ring structures, including a thieno[2,3-d]pyrimidin-3(4H)-yl ring and a 1,2,3-triazole ring . These rings would be connected by an ethyl linker to a phenyl ring .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the triazole ring is often involved in click reactions, a type of chemical reaction used in bioconjugation and material science .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple ring structures would likely make the compound relatively rigid, and the presence of a triazole group could potentially make the compound more polar .

Scientific Research Applications

Synthesis and Biological Evaluation

Research in medicinal chemistry has focused on synthesizing novel derivatives of pyrazolopyrimidine and thienopyrimidine for potential therapeutic applications. For example, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives evaluating their anticancer and anti-5-lipoxygenase activities, revealing the importance of structural modification in enhancing biological activity (Rahmouni et al., 2016). Similarly, Bhuiyan et al. (2006) explored the antimicrobial potential of new thienopyrimidine derivatives, highlighting the role of heterocyclic chemistry in developing antimicrobial agents (Bhuiyan et al., 2006).

Anticancer and Antimicrobial Activities

The search for new anticancer and antimicrobial agents has led to the development of compounds with promising biological activities. Wagner et al. (1993) synthesized thieno[2,3-d]pyrimidine derivatives with antianaphylactic activity, demonstrating the therapeutic potential of these compounds in allergy treatment (Wagner et al., 1993). Additionally, Riyadh (2011) reported the synthesis of enaminones leading to substituted pyrazoles with antitumor and antimicrobial activities, further illustrating the diverse pharmacological applications of these heterocyclic compounds (Riyadh, 2011).

Structural and Mechanistic Studies

In addition to biological evaluations, structural and mechanistic studies play a crucial role in the development of therapeutics. Huang et al. (2020) reported on the synthesis, crystal structure, and antiproliferative activity of a specific thieno[2,3-d]pyrimidine derivative, providing insights into the molecular basis of its anticancer activity (Huang et al., 2020). These studies are fundamental in understanding the interaction between small molecules and biological targets, paving the way for the design of more effective and selective therapeutic agents.

Future Directions

Given the biological activities of similar compounds, this molecule could be a potential candidate for further study in medicinal chemistry. It might be interesting to explore its potential biological activities, such as anticancer, antimicrobial, or antiviral activities .

properties

IUPAC Name

N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S/c1-12-21-17-14(7-10-27-17)18(26)23(12)9-8-19-16(25)15-11-20-24(22-15)13-5-3-2-4-6-13/h2-7,10-11H,8-9H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRJXIYNHUWOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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